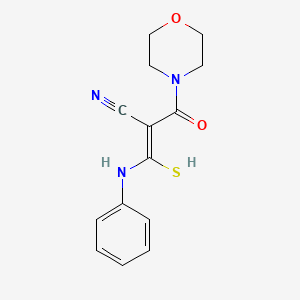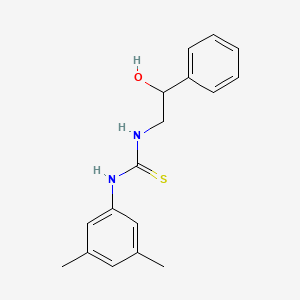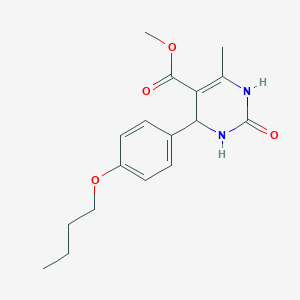
3-anilino-3-mercapto-2-(4-morpholinylcarbonyl)acrylonitrile
Descripción general
Descripción
3-anilino-3-mercapto-2-(4-morpholinylcarbonyl)acrylonitrile, also known as AMC, is a chemical compound that has been used extensively in scientific research. It belongs to the class of compounds known as acrylonitriles, which are widely used in the synthesis of a variety of organic compounds. AMC has been found to have a number of interesting properties, including its ability to inhibit the activity of certain enzymes in the body.
Mecanismo De Acción
The mechanism of action of 3-anilino-3-mercapto-2-(4-morpholinylcarbonyl)acrylonitrile is complex and not fully understood. However, it is believed that this compound exerts its effects by binding to the active site of enzymes and preventing them from carrying out their normal functions. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of this compound used.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been found to have antioxidant properties, which may be useful in treating a variety of diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-anilino-3-mercapto-2-(4-morpholinylcarbonyl)acrylonitrile in lab experiments is its high potency as an enzyme inhibitor. This makes it a useful tool for studying the role of specific enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are therefore necessary when using this compound in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 3-anilino-3-mercapto-2-(4-morpholinylcarbonyl)acrylonitrile. One area of interest is the development of novel analogues of this compound that may have improved potency or selectivity for specific enzymes. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the use of this compound in combination with other drugs or therapies may also be explored as a means of enhancing its efficacy.
Aplicaciones Científicas De Investigación
3-anilino-3-mercapto-2-(4-morpholinylcarbonyl)acrylonitrile has been found to have a number of interesting scientific research applications. One of the most significant is its ability to inhibit the activity of certain enzymes in the body. For example, this compound has been shown to be a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in a number of cellular processes. This property of this compound has made it a useful tool for studying the role of PKC in various biological processes.
Propiedades
IUPAC Name |
(Z)-3-anilino-2-(morpholine-4-carbonyl)-3-sulfanylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c15-10-12(14(18)17-6-8-19-9-7-17)13(20)16-11-4-2-1-3-5-11/h1-5,16,20H,6-9H2/b13-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCRNJGEZXLGOJ-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=C(NC2=CC=CC=C2)S)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C(/NC2=CC=CC=C2)\S)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-chlorophenyl)ethyl]cyclobutanecarboxamide](/img/structure/B3987601.png)
![6-methoxy-2,2,4-trimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3987608.png)
![1-(2,3-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B3987616.png)
![N-(4-nitrophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B3987627.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-1-methyl-1H-imidazole-2-carboxamide](/img/structure/B3987633.png)
![N-{2-[4-phenyl-5-(tetrahydrofuran-3-yl)-1H-imidazol-1-yl]ethyl}aniline](/img/structure/B3987639.png)


![4-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3987664.png)
![1-[2-(diethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3987665.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3987674.png)
![1-naphthyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3987685.png)
![2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987698.png)